

# Ethyl 2,5-dimethylfuran-3-carboxylate structure and properties

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## Compound of Interest

Compound Name: Ethyl 2,5-dimethylfuran-3-carboxylate

Cat. No.: B1295291

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## An In-depth Technical Guide to Ethyl 2,5-dimethylfuran-3-carboxylate

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of **Ethyl 2,5-dimethylfuran-3-carboxylate**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Structure

**Ethyl 2,5-dimethylfuran-3-carboxylate** is a substituted furan derivative. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which serves as a core scaffold in numerous biologically active compounds.<sup>[1][2]</sup>

- Chemical Name: **Ethyl 2,5-dimethylfuran-3-carboxylate**
- Synonyms: Ethyl 2,5-dimethyl-3-furoate, 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester<sup>[3]</sup>
- CAS Number: 29113-63-1<sup>[3][4][5]</sup>
- Appearance: Colorless oil<sup>[6]</sup>

The structure consists of a furan ring with methyl groups at positions 2 and 5, and an ethyl carboxylate group at position 3.

## Physicochemical and Computed Properties

The key properties of **Ethyl 2,5-dimethylfuran-3-carboxylate** are summarized in the tables below. Specific experimental data for properties like boiling and melting points are not readily available in the reviewed literature.

Table 1: General Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	<b>C<sub>9</sub>H<sub>12</sub>O<sub>3</sub></b>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	168.19 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Exact Mass	168.078644 g/mol	<a href="#">[3]</a>

| Appearance | Colorless Oil |[\[6\]](#) |

Table 2: Computed Chemical Properties

Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	<b>39.44 Å<sup>2</sup></b>	<a href="#">[4]</a>
Octanol/Water Partition Coeff. (XLogP3)	2.1	<a href="#">[3]</a>
Hydrogen Bond Donor Count	0	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[4]</a>
Rotatable Bond Count	3	<a href="#">[3]</a>

| Complexity | 167 |[\[3\]](#) |

## Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of the compound. The following Nuclear Magnetic Resonance (NMR) data has been reported.

Table 3: NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>)

Spectrum	Chemical Shift (δ) and Description
<sup>1</sup> H NMR	6.21 (s, 1H), 4.26 (q, 2H, J=7.1Hz), 2.52 (s, 3H), 2.36 (s, 3H), 1.33 (t, 3H, J=7.1Hz)
<sup>13</sup> C NMR	164.4, 157.6, 150.0, 114.2, 106.3, 60.0, 14.5, 13.7, 13.2

Source:[6]

While specific experimental IR spectra for this compound are not detailed, theoretical studies on the parent 2,5-dimethylfuran structure show characteristic C-H stretching vibrations for the aromatic ring and methyl groups, as well as ring stretching vibrations between 1000-1500 cm<sup>-1</sup>. [7] The spectrum for the title compound would additionally feature a strong carbonyl (C=O) stretch from the ester group, typically around 1700-1730 cm<sup>-1</sup>.

## Synthesis and Experimental Protocols

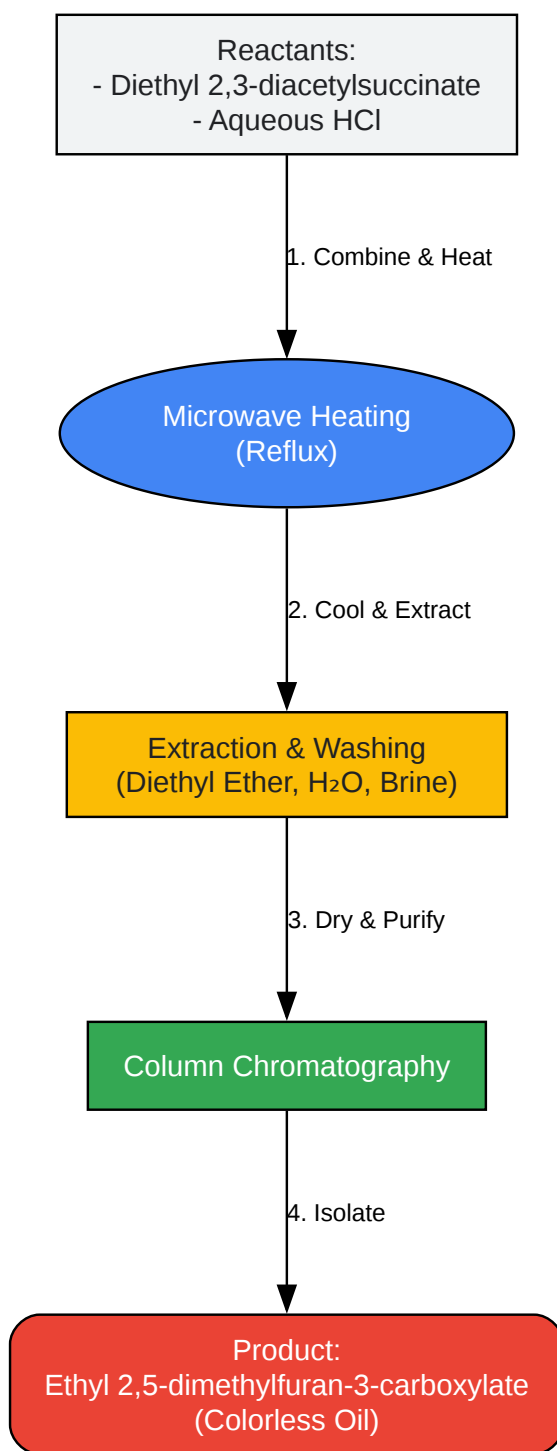
A common and straightforward method for synthesizing **Ethyl 2,5-dimethylfuran-3-carboxylate** involves the acid-catalyzed cyclization of a diethyl 2,3-diacetylsuccinate precursor. [8][9] This reaction can be performed under solvent-free conditions, making it an efficient process. [9]

### Experimental Protocol: Synthesis from Diethyl 2,3-diacetylsuccinate

This protocol is adapted from a patented method involving microwave-assisted synthesis. [6]

- Reactants:
  - Diethyl 2,3-diacetylsuccinate

- Hydrochloric acid (HCl) solution (e.g., 0.1N to 1N)
- Procedure:
  - Combine Diethyl 2,3-diacetylsuccinate with an aqueous HCl solution in a suitable reaction vessel.
  - Heat the mixture to reflux using a microwave reactor. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature.
  - Perform a workup by extracting the aqueous mixture with an organic solvent, such as diethyl ether.
  - Collect the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.
  - Filter the solution and remove the solvent under reduced pressure.
  - Purify the resulting residue using flash column chromatography (e.g., with a petroleum ether-diethyl ether gradient) to isolate **Ethyl 2,5-dimethylfuran-3-carboxylate** as a colorless oil.
- Note: By adjusting the concentration of the HCl solution and the reaction conditions, this procedure can also selectively yield 2,5-dimethylfuran-3,4-dicarboxylic acid and diethyl 2,5-dimethylfuran-3,4-dicarboxylate as co-products.[6]



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Synthesis workflow for **Ethyl 2,5-dimethylfuran-3-carboxylate**.

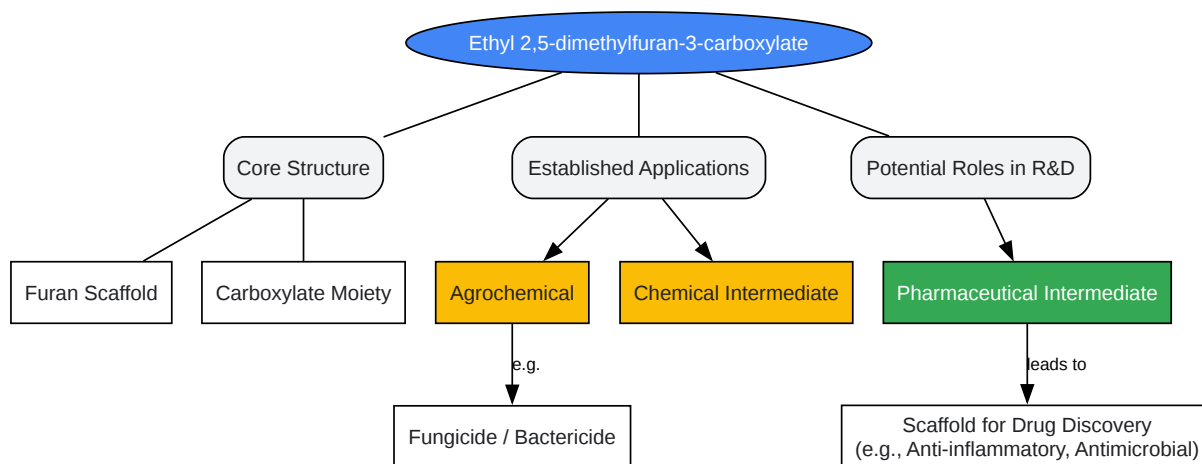
## Applications and Biological Activity

The furan scaffold is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a wide range of therapeutic effects including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2][10] The electron-rich aromatic nature of the furan ring allows for strong interactions with biological targets like enzymes and receptors.[2]

**Ethyl 2,5-dimethylfuran-3-carboxylate** itself has been identified for several applications:

- **Agrochemicals:** It has been cited for its use as a wood preservative, bactericide, insecticide, and fungicide.
- **Chemical Intermediate:** It serves as an important intermediate in organic synthesis, likely for the construction of more complex pharmaceutical and specialty chemical products.

While specific drug development pathways involving this exact molecule are not extensively documented, its structural class (furan carboxylate derivatives) has been explored for various therapeutic targets. For instance, other substituted furan carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), a target relevant to inflammatory diseases like asthma and COPD.[11] The broad bioactivity of furan derivatives suggests that **Ethyl 2,5-dimethylfuran-3-carboxylate** could be a valuable building block for creating novel therapeutic agents.



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